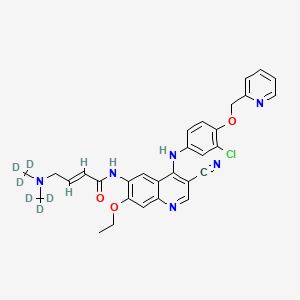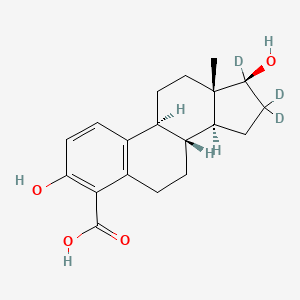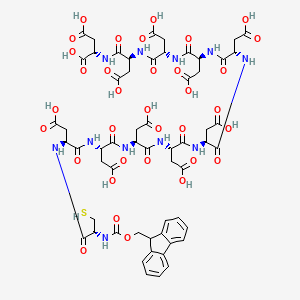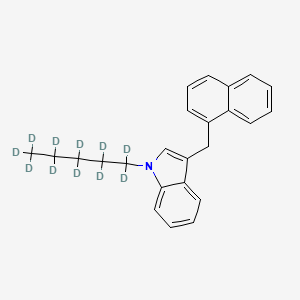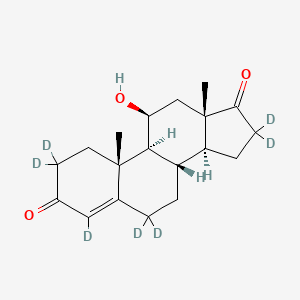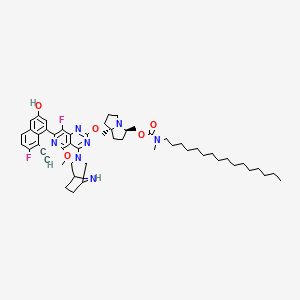
KRAS G12D inhibitor 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12D inhibitor 15 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers . This mutation is characterized by a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 15 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications . The process begins with the preparation of key intermediates, followed by their assembly into the final compound through carefully controlled reaction conditions . Common reagents used in these reactions include piperazine derivatives, halogenated compounds, and various catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product . Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
KRAS G12D inhibitor 15 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
KRAS G12D inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12D.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation.
Industry: Utilized in the development of diagnostic assays and screening platforms for KRAS G12D inhibitors.
Mechanism of Action
KRAS G12D inhibitor 15 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effector proteins . This inhibition disrupts the activation of signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and increased apoptosis . The compound specifically targets the switch II pocket of the KRAS G12D protein, forming a stable complex that inhibits its activity .
Comparison with Similar Compounds
KRAS G12D inhibitor 15 is unique in its high selectivity and potency against the KRAS G12D mutation . Similar compounds include:
These compounds share similar mechanisms of action but differ in their binding affinities, pharmacokinetic profiles, and potential off-target effects .
Properties
Molecular Formula |
C53H71F2N7O5 |
|---|---|
Molecular Weight |
924.2 g/mol |
IUPAC Name |
[(3R,8R)-8-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-5-methoxypyrido[4,3-d]pyrimidin-2-yl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-3-yl]methyl N-hexadecyl-N-methylcarbamate |
InChI |
InChI=1S/C53H71F2N7O5/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-60(3)52(64)66-34-39-25-27-53(26-20-29-62(39)53)35-67-51-58-48-45(49(59-51)61-32-37-22-23-38(33-61)56-37)50(65-4)57-47(46(48)55)42-31-40(63)30-36-21-24-43(54)41(6-2)44(36)42/h2,21,24,30-31,37-39,56,63H,5,7-20,22-23,25-29,32-35H2,1,3-4H3/t37?,38?,39-,53-/m1/s1 |
InChI Key |
JEMAATHHHQXSOT-WNBQDOJDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN(C)C(=O)OC[C@H]1CC[C@@]2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)C(=O)OCC1CCC2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


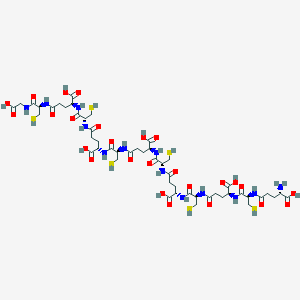
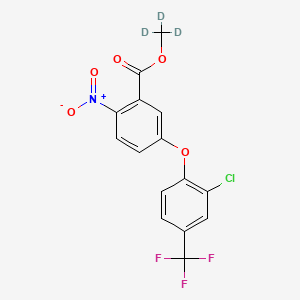
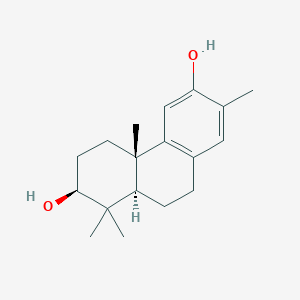
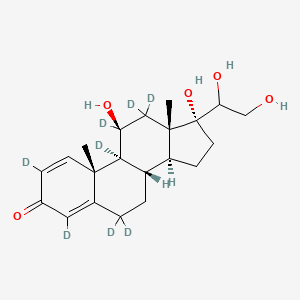
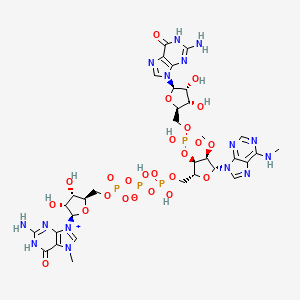

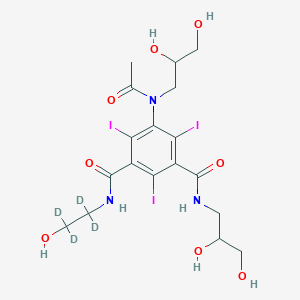
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
